molecular formula C9H9F3S B7988617 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 1447671-84-2

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B7988617
CAS No.: 1447671-84-2
M. Wt: 206.23 g/mol
InChI Key: HIAGQDRTGGYWJW-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene is an aromatic compound featuring a benzene ring substituted with an ethylsulfanyl (-S-CH₂CH₃) group at position 1 and a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name

1-ethylsulfanyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3S/c1-2-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAGQDRTGGYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264506
Record name Benzene, 1-(ethylthio)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447671-84-2
Record name Benzene, 1-(ethylthio)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447671-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(ethylthio)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 1-(ethylsulfanyl)benzene with a trifluoromethylating agent under specific conditions can yield the desired product. The reaction typically requires the presence of a catalyst and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 1-(ethylsulfanyl)-3-(trifluoromethyl)benzene often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group is relatively inert to reduction, but the benzene ring can undergo hydrogenation under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzene derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including as a lead compound in drug discovery.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(ethylsulfanyl)-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Aromatic Reactivity

Compound Name Substituents (Position) Electronic Influence Key Reactivity Notes Reference
1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene -S-CH₂CH₃ (1), -CF₃ (3) -CF₃ (strongly electron-withdrawing), -S-CH₂CH₃ (weakly electron-donating) Potential for thioether-specific reactions (e.g., alkylation) and electrophilic substitution at deactivated positions N/A
1-Fluoro-3-(trifluoromethyl)benzene -F (1), -CF₃ (3) -CF₃ and -F (both electron-withdrawing) Enhanced stability; applications in green chemistry due to fluorine’s inertness [5]
1-Bromo-3-(trifluoromethyl)benzene -Br (1), -CF₃ (3) -CF₃ (electron-withdrawing), -Br (leaving group) Reacts in Mizoroki–Heck cross-coupling to form alkenes or esters [3]
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene -CH₂CH₂Br (1), -CF₃ (3) -CF₃ (electron-withdrawing), -CH₂CH₂Br (reactive site) Used in nucleophilic substitutions; yields up to 51% in alkylation reactions [2]
1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene -Cl (1,2), -NO₂ (5), -CF₃ (3) Strong electron-withdrawing effects from -NO₂ and -CF₃ Limited reactivity in etherification due to steric and electronic hindrance [1]

Key Insights :

  • The ethylsulfanyl group in 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene provides a balance of moderate electron donation (via sulfur lone pairs) and lipophilicity, contrasting with halogenated analogs (e.g., fluoro or bromo derivatives) that exhibit stronger electron-withdrawing effects.
  • The -CF₃ group universally deactivates the ring, directing electrophilic attacks to meta or para positions depending on other substituents.

Key Insights :

  • The ethylsulfanyl analog may be synthesized via nucleophilic substitution (e.g., reacting a bromo precursor with ethanethiol under basic conditions), akin to methods for 1-(2-bromoethyl)-3-(trifluoromethyl)benzene .
  • Bromo and iodo derivatives exhibit higher reactivity in cross-coupling reactions compared to ethylsulfanyl, which may require specialized catalysts or conditions.

Biological Activity

1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene, a compound characterized by its unique ethylsulfanyl and trifluoromethyl functional groups, has garnered attention in recent research due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene is C9H10F3SC_9H_10F_3S. The compound features a benzene ring substituted with an ethylsulfanyl group at one position and a trifluoromethyl group at another. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene exhibits notable antimicrobial activity. In a study focusing on various substituted benzenes, this compound was investigated for its ability to inhibit the growth of several bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. The presence of the trifluoromethyl group is believed to enhance its electron-withdrawing ability, contributing to its capacity to scavenge free radicals. A study utilizing various assays such as DPPH and ABTS showed that 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene effectively reduced oxidative stress markers in vitro.

Synthesis Methods

The synthesis of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene typically involves the following methods:

  • Nucleophilic Substitution : The ethylsulfanyl group can be introduced via nucleophilic substitution reactions involving appropriate halides.
  • Electrophilic Aromatic Substitution : The trifluoromethyl group can be added through electrophilic aromatic substitution, utilizing trifluoromethylating agents under controlled conditions.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene against clinical isolates of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated an MIC of 32 µg/mL against S. aureus, showcasing its potential for therapeutic applications .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antioxidant Activity

In another study focused on antioxidant properties, 1-(Ethylsulfanyl)-3-(trifluoromethyl)benzene was tested alongside other phenolic compounds. Using DPPH radical scavenging assays, it was found to exhibit a scavenging rate of approximately 75% at a concentration of 50 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

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